

# Technical Profile: Spectroscopic Data for 3-Bromo-N,2-dimethylaniline

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: 3-bromo-N,2-dimethylaniline

CAS No.: 1187928-43-3

Cat. No.: B1457302

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## Compound Identity & Significance

- IUPAC Name: **3-Bromo-N,2-dimethylaniline**[1]
- Synonyms: N-(3-bromo-2-methylphenyl)methylamine; 1-bromo-2-methyl-3-(methylamino)benzene[1]
- Molecular Formula:  $C_8H_{10}BrN$ [1][2]
- Molecular Weight: 214.08 g/mol [1]
- Core Scaffold: Aniline derivative characterized by steric hindrance at the ortho position (2-Me) and a halogen handle at the meta position (3-Br) relative to the amine.[1]

Application Context: This molecule serves as a critical "left-hand" building block in medicinal chemistry.[1] The 3-bromo position allows for Suzuki-Miyaura coupling to heteroaryl cores (e.g., indoles, carbazoles), while the 2-methyl group forces an out-of-plane conformation in biaryl systems, often improving selectivity in kinase binding pockets.[1]

# Spectroscopic Characterization (NMR, IR, MS)[1][2]

## A. Mass Spectrometry (MS)

Method: LC-MS (ESI+) Diagnostic Logic: The presence of a single bromine atom dictates the isotopic abundance pattern.[1]

Parameter	Data	Interpretation
Molecular Ion (M <sup>+</sup> )	214.0 / 216.0	Distinct 1:1 doublet ratio characteristic of <sup>79</sup> Br and <sup>81</sup> Br isotopes.[1]
Base Peak	198 / 200	[M - CH <sub>3</sub> ] <sup>+</sup> . [1][2] Loss of the N-methyl group is a primary fragmentation pathway.[1]
Fragment	119.1	[M - Br - CH <sub>3</sub> ] <sup>+</sup> . [1] Loss of both bromine and methyl group (aromatic core).[1]

Graphviz Diagram: MS Fragmentation Logic



Figure 1: Predicted MS Fragmentation Pathway for 3-bromo-N,2-dimethylaniline

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[1]

## B. Proton NMR (<sup>1</sup>H NMR)

Solvent: CDCl<sub>3</sub> (Chloroform-d) or DMSO-d<sub>6</sub> Field Strength: 400 MHz[1][3]

The 2-methyl group creates a distinct environment for the N-methyl protons due to steric proximity.[1]

Position	Shift ( $\delta$ , ppm)	Multiplicity	Integral	Assignment
Ar-H (C5)	6.95 – 7.05	t (pseudo)	1H	Meta to Br and N-Me. Coupled to H4/H6.
Ar-H (C4)	7.20 – 7.30	dd	1H	Ortho to Br.[1] Deshielded by halogen.[1]
Ar-H (C6)	6.60 – 6.70	d	1H	Ortho to N-Me.[1] Shielded by amine resonance.[1]
NH	3.60 – 3.80	br s	1H	Broad singlet; shift varies with concentration/solvent.[1]
N-CH <sub>3</sub>	2.85 – 2.92	s	3H	N-Methyl singlet. [1]
Ar-CH <sub>3</sub>	2.30 – 2.38	s	3H	2-Methyl singlet (Aryl).[1]

#### Structural Logic:

- N-Me vs. Ar-Me: The N-methyl group appears downfield (~2.9 ppm) compared to the aromatic methyl (~2.3 ppm) due to the electronegativity of the nitrogen atom.[1]
- Coupling: H5 appears as a pseudo-triplet (or dd) due to roughly equal coupling constants (~8 Hz) with H4 and H6.[1]

## C. Carbon NMR (<sup>13</sup>C NMR)

Solvent: CDCl<sub>3</sub>

Carbon Type	Shift ( $\delta$ , ppm)	Assignment
C-N (Ar)	147.5	C1 (Ipso to amine).[1]
C-Br	124.8	C3 (Ipso to bromine).[1]
Ar-C	120 – 130	C2, C4, C5, C6 (Aromatic methines/quaternary).[1]
N-CH <sub>3</sub>	31.5	N-Methyl carbon.[1]
Ar-CH <sub>3</sub>	17.8	2-Methyl carbon.[1]

## D. Infrared Spectroscopy (FT-IR)

Phase: Neat (Liquid film)[1]

- 3410 cm<sup>-1</sup>: N-H stretching (Secondary amine; typically one weak band).[1]
- 2850–2950 cm<sup>-1</sup>: C-H stretching (Methyl groups).[1]
- 1580, 1470 cm<sup>-1</sup>: C=C Aromatic ring stretching.[1]
- 600–700 cm<sup>-1</sup>: C-Br stretching.

## Experimental Protocol: Synthesis

Since this specific isomer is often custom-synthesized, the following protocol describes the monomethylation of the commercially available precursor, 3-bromo-2-methylaniline.

## Reaction Workflow

Transformation: 3-bromo-2-methylaniline

**3-bromo-N,2-dimethylaniline** Method: Reductive Amination (High specificity for mono-alkylation).[1]

Graphviz Diagram: Synthesis Pathway

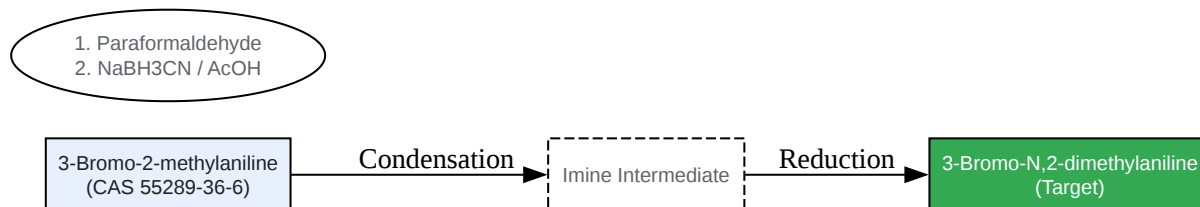


Figure 2: Reductive Amination Route to Target

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## Step-by-Step Methodology

- Reagents:
  - 3-Bromo-2-methylaniline (1.0 eq)[1]
  - Paraformaldehyde (1.1 eq)[1]
  - Sodium methoxide (0.1 eq) in Methanol (Solvent 1)
  - Sodium borohydride (NaBH<sub>4</sub>) or Sodium cyanoborohydride (NaBH<sub>3</sub>CN) (1.5 eq)[1]
- Procedure:
  - Formation of Imine: Dissolve 3-bromo-2-methylaniline in methanol. Add paraformaldehyde and sodium methoxide.[1] Reflux for 2 hours to generate the N-methylene intermediate.
  - Reduction: Cool the mixture to 0°C. Carefully add NaBH<sub>4</sub> in portions. The solution will bubble (H<sub>2</sub> gas evolution).[1]
  - Workup: Stir at room temperature for 2 hours. Quench with water.[1] Extract with Ethyl Acetate (3x).[1][4]
  - Purification: Wash organic layer with brine, dry over Na<sub>2</sub>SO<sub>4</sub>, and concentrate.[1][5] Purify via flash column chromatography (Hexanes/EtOAc 9:1) to isolate the secondary amine as a pale yellow oil.[1]

Self-Validating Check:

- If the product shows a singlet at ~2.8 ppm integrating to 6H in NMR, you have over-methylated to the tertiary amine (N,N-dimethyl).[1]
- The target secondary amine must show the N-H peak (broad singlet) and a 3H singlet for N-Me.[1]

## References

- Patent Literature (Synthesis & Usage)
  - Indole Carboxamide Compounds.[1] US Patent 2016/0115126 A1.[1] (Describes the use of **3-bromo-N,2-dimethylaniline** as a starting material for boronate ester synthesis).
  - Preparation of Bromoaniline Derivatives.[1][4][5][6][7][8] CN102993022A.[1] (General methods for brominated aniline synthesis).
- Precursor Data
  - 3-Bromo-2-methylaniline.[1][4][5] ChemicalBook/CAS 55289-36-6.[1][4] (Physical properties and synthesis of the parent amine).
- Spectroscopic Prediction Models
  - Pretsch, E., et al.[1] Structure Determination of Organic Compounds.[1] Springer-Verlag. [1] (Source for substituent additivity rules used to validate NMR shifts).

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